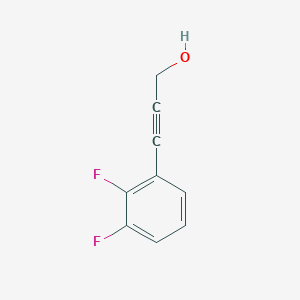
3-(2,3-Difluorophenyl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2,3-Difluorophenyl)prop-2-yn-1-ol” is a chemical compound with the CAS Number: 1339451-29-4 . It has a molecular weight of 168.14 and its IUPAC name is 3-(2,3-difluorophenyl)-2-propyn-1-ol . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “3-(2,3-Difluorophenyl)prop-2-yn-1-ol” is C9H6F2O . The InChI code is 1S/C9H6F2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5,12H,6H2 .Scientific Research Applications
Catalysis and Reaction Mechanisms : Tris(pentafluorophenyl)borane, a compound related to difluorophenyl compounds, is known for its role in homogeneous Ziegler-Natta chemistry and is increasingly used as a catalyst or stoichiometric reagent in organic and organometallic chemistry. This includes catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions (Erker, 2005).
Fluorination in Organic Synthesis : Fluorinated compounds, including those with difluorophenyl groups, are significant in pharmaceutical and agrochemical industries due to their influence on the properties of organic molecules. The palladium-catalyzed trifluoromethylation of aryl chlorides is an example of a method to append CF3 groups to a broad range of aryl substrates, indicating the importance of fluorinated compounds in synthetic organic chemistry (Cho et al., 2010).
Photoredox Catalysis : The development of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds is a relevant area of research. Trifluoromethyl and difluoromethyl groups, similar to difluorophenyl groups, are critical in pharmaceutical and agrochemical fields. The use of photoredox catalysis in these reactions demonstrates the significance of fluorination in organic synthesis (Koike & Akita, 2016).
Molecular Structure and Antimicrobial Activity : The study of molecular structures such as 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone, which shares structural similarities with difluorophenyl compounds, provides insights into the antimicrobial activity of these compounds. The exploration of these structures through computational methods highlights their potential in pharmaceutical applications (Sivakumar et al., 2021).
Organometallic Chemistry and Catalysis : The extensive application of tris(pentafluorophenyl)borane in borylation, hydrogenation, hydrosilylation, and Lewis acid catalysis reflects the broad potential of fluorophenyl compounds in various chemical reactions and synthesis processes. This also includes its use in frustrated Lewis pair (FLP) chemistry (Lawson & Melen, 2017).
Safety and Hazards
properties
IUPAC Name |
3-(2,3-difluorophenyl)prop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5,12H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNKPFHRWFUXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C#CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Difluorophenyl)prop-2-yn-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2683689.png)
![N-(2,5-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2683691.png)
![Methyl 2-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2683693.png)
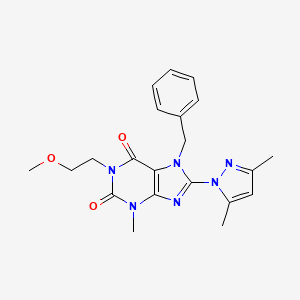
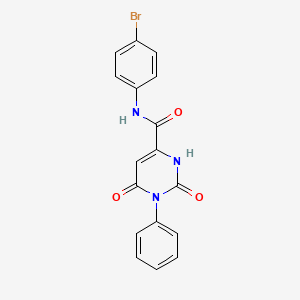
![1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2683699.png)
![3-[3-(3,6-Dibromocarbazol-9-yl)-2-hydroxypropyl]imidazolidine-2,4-dione](/img/structure/B2683700.png)

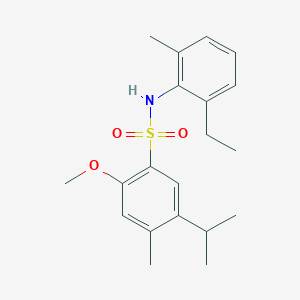
![2-(3,5-dimethylisoxazol-4-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2683705.png)
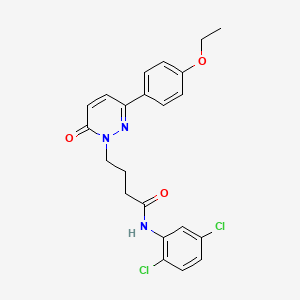
![5-[1-(4-Chlorophenyl)sulfonylpiperidin-3-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2683708.png)
![{[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl}(propan-2-yl)amine](/img/structure/B2683709.png)
